1-(Bis(2-(diethylamino)ethyl)amino)-5-bromo-3-phenylindole dihydrochloride
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Overview
Description
1-(Bis(2-(diethylamino)ethyl)amino)-5-bromo-3-phenylindole dihydrochloride is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a bromine atom, a phenyl group, and multiple diethylamino groups. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bis(2-(diethylamino)ethyl)amino)-5-bromo-3-phenylindole dihydrochloride typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the bromine atom and the phenyl group. The diethylamino groups are then added through a series of substitution reactions. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. Common reagents used in the synthesis include bromine, phenylboronic acid, and diethylamine.
Chemical Reactions Analysis
Types of Reactions
1-(Bis(2-(diethylamino)ethyl)amino)-5-bromo-3-phenylindole dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated indole derivatives.
Scientific Research Applications
1-(Bis(2-(diethylamino)ethyl)amino)-5-bromo-3-phenylindole dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in studies of cellular processes and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Bis(2-(diethylamino)ethyl)amino)-5-bromo-3-phenylindole dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis((2-(diethylamino)ethyl)amino)anthra-9,10-quinone
- 1,5-Bis{[2-(diethylamino)ethyl]amino}anthra-9,10-quinone
- Bis[2-(N,N-dimethylamino)ethyl] ether
Uniqueness
1-(Bis(2-(diethylamino)ethyl)amino)-5-bromo-3-phenylindole dihydrochloride is unique due to its specific combination of functional groups and its indole core structure. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit specific chemical properties that are not found in other similar compounds.
Properties
CAS No. |
57647-52-6 |
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Molecular Formula |
C26H39BrCl2N4 |
Molecular Weight |
558.4 g/mol |
IUPAC Name |
2-[(5-bromo-3-phenylindol-1-yl)-[2-(diethylazaniumyl)ethyl]amino]ethyl-diethylazanium;dichloride |
InChI |
InChI=1S/C26H37BrN4.2ClH/c1-5-28(6-2)16-18-30(19-17-29(7-3)8-4)31-21-25(22-12-10-9-11-13-22)24-20-23(27)14-15-26(24)31;;/h9-15,20-21H,5-8,16-19H2,1-4H3;2*1H |
InChI Key |
NUBUTVBIUMRBSF-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCN(CC[NH+](CC)CC)N1C=C(C2=C1C=CC(=C2)Br)C3=CC=CC=C3.[Cl-].[Cl-] |
Origin of Product |
United States |
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